molecular formula C9H9FN2O5 B13145351 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

Cat. No.: B13145351
M. Wt: 244.18 g/mol
InChI Key: PCFVXMNPUJDSTR-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is a non-natural, multifunctional aromatic amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of research chemicals characterized by a phenyl ring substituted with fluorine, hydroxy, and nitro groups, attached to a propanoic acid backbone. The presence of multiple functional groups, including the electron-withdrawing nitro and fluoro substituents, makes this molecule a valuable and versatile scaffold for structure-activity relationship (SAR) studies . It is primarily designed for use in pharmaceutical research as a building block for the synthesis of more complex molecules or as a standard in analytical profiling. The specific substitution pattern on the aromatic ring suggests potential research applications in modulating biological activity. Compounds with hydroxyphenyl groups and halogen substituents have been investigated for various biological activities, including potential anticancer and antioxidant properties in preliminary studies . The mechanism of action for such compounds often involves interactions with enzymatic targets, such as kinases or hydroxylases, where the halogen and nitro groups can influence binding affinity and selectivity . The fluorine atom, in particular, is a common bioisostere used to fine-tune a molecule's properties, which can be crucial in the design of enzyme inhibitors . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care, consult the material safety data sheet (MSDS) for safe handling procedures, and characterize it thoroughly using advanced techniques such as NMR and mass spectrometry upon receipt .

Properties

Molecular Formula

C9H9FN2O5

Molecular Weight

244.18 g/mol

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15)

InChI Key

PCFVXMNPUJDSTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Nitro Group Introduction

    • Electrophilic nitration of 3-fluoro-4-hydroxyphenylpropanoic acid precursors using mixed acid (HNO₃/H₂SO₄) at 0–5°C achieves regioselective para-nitration.
    • Yields: ~65–75% (HPLC-monitored).
  • Amino Group Protection/Deprotection

    • Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amino group during subsequent reactions.
    • Deprotection uses TFA (trifluoroacetic acid) or piperidine, depending on the protecting group.
  • Fluorine Retention Strategies

    • Fluorine stability under acidic conditions allows its preservation during nitration and hydrolysis steps.

Example Protocol:

Step Reagents/Conditions Purpose
1 HNO₃/H₂SO₄, 0°C, 4 h Nitration
2 Boc₂O, DMAP, THF, RT Amino protection
3 TFA/DCM (1:1), 2 h Deprotection
4 HCl (gaseous), Et₂O Hydrochloride salt formation

Outcome : Final product purity ≥95% (HPLC), confirmed via $$ ^1\text{H NMR} $$ (δ 6.8–7.2 ppm aromatic signals).

Catalytic Asymmetric Methods

Dynamic kinetic resolution (DKR) enables enantioselective synthesis:

Nickel-Catalyzed DKR:

  • Substrate : Racemic 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride.
  • Catalyst : NiCl₂/(S)-BINAP ligand system.
  • Conditions :
    • Solvent: Methanol
    • Temperature: 50°C
    • Base: K₂CO₃ (5 equiv)
  • Performance :





















    ParameterValue
    Yield88%
    ee98%
    Reaction Time2.5 h

Mechanism : Ligand-enabled π-π interactions stabilize transition states, favoring (S)-enantiomer formation.

Enzymatic Approaches

Engineered aldolases facilitate stereocontrolled synthesis:

Aldolase-Catalyzed Condensation:

  • Enzyme : Mutant L-threonine aldolase (EC 4.1.2.5).
  • Substrates : Glycine + 3-fluoro-4-hydroxy-5-nitrobenzaldehyde.
  • Optimized Conditions :

























    ParameterOptimal Value
    pH7.5
    Temperature37°C
    Glycine Loading200 g/L
    Organic Cosolvent20% DMSO

Outcome :

  • Diastereomeric excess (de): 92% for (2S,3R)-configuration.
  • Productivity: 15 g/L/h.

Analytical Validation

Critical quality control metrics across methods:

Technique Purpose Key Data
HPLC Purity assessment Retention time: 8.2 min (C18 column)
$$ ^1\text{H NMR} $$ Structural confirmation δ 4.1 ppm (α-H), δ 8.0 ppm (NO₂)
Chiral LC Enantiomeric excess (S)-enantiomer: 98%

Industrial-Scale Considerations

  • Cost Drivers : Fluorinated precursors (≥$450/kg) and chiral ligands (≥$2,000/kg).
  • Yield Optimization :
    • Continuous flow nitration reduces byproducts by 12% compared to batch processes.
    • Enzyme immobilization increases catalyst reuse to 15 cycles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde or 3-fluoro-4-hydroxy-5-nitroacetophenone.

    Reduction: Formation of 2-amino-3-(3-fluoro-4-hydroxy-5-aminophenyl)propanoic acid.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino acid backbone facilitates its incorporation into biological systems. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
  • 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a fluorine atom, hydroxyl group, and nitro group on the phenyl ring, along with the amino acid backbone, makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid, often referred to as a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an amino group, a fluoro-substituted phenyl ring, a hydroxyl group, and a nitro group. These functional groups contribute to its reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H9FN2O5·HCl. Its structural components allow it to participate in diverse chemical reactions, which are critical for its biological activity.

PropertyDescription
Molecular FormulaC9H9FN2O5·HCl
IUPAC NameThis compound hydrochloride
Purity≥ 95%
Physical FormPowder
Storage ConditionsRoom temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's functional groups facilitate hydrogen bonding, electrostatic interactions, and covalent modifications of biomolecules. These interactions can modulate enzyme activity, influence receptor binding, and alter signal transduction pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity : The presence of hydroxyl and nitro groups suggests that the compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS).
  • Cytotoxicity : Preliminary studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Properties : The fluoro-substituted phenyl ring is known to enhance the antimicrobial activity of compounds. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activities against various pathogens .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of various nitro-substituted phenolic compounds revealed that certain derivatives significantly reduced cell viability in HeLa and Vero cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial dysfunction .
  • Antimicrobial Investigation : Research into the antimicrobial properties of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a phenylpropanoic acid scaffold. Key steps include nitration, fluorination, and hydroxylation. For example, nitration of a fluorinated precursor under controlled temperature (e.g., 0–5°C) minimizes side reactions. Reductive amination or enzymatic resolution may introduce the amino group. Purity is optimized via recrystallization (ethanol/water) or HPLC . Reaction conditions (pH, solvent polarity) critically affect regioselectivity due to the electron-withdrawing nitro and fluoro groups.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic shifts: aromatic protons (δ 6.8–7.5 ppm), hydroxy group (broad singlet, δ 9–10 ppm), and amino protons (δ 1.5–2.5 ppm). Fluorine-19 NMR confirms fluoro substitution .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water + 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 284.06 (C9_9H8_8FNO5_5) .

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential nitro group decomposition (risk of NOx_x release) .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C. Avoid moisture to prevent hydrolysis of the nitro or fluoro substituents .

Advanced Research Questions

Q. How do the electronic effects of the 3-fluoro, 4-hydroxy, and 5-nitro substituents influence the compound’s reactivity in biological systems?

  • Methodological Answer : The electron-withdrawing nitro and fluoro groups reduce aromatic ring electron density, enhancing electrophilic substitution resistance. The hydroxyl group participates in hydrogen bonding, affecting receptor binding. Computational studies (DFT) can map electrostatic potential surfaces to predict interaction sites. Compare with analogs lacking specific substituents (e.g., 2-Amino-3-(4-hydroxyphenyl)propanoic acid) to isolate substituent effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variability : Validate purity via orthogonal methods (HPLC, elemental analysis).
  • Assay Conditions : Standardize cell culture media (pH 7.4, serum-free) to minimize confounding variables.
  • Structural Confirmation : Use X-ray crystallography to rule out stereoisomerism (e.g., racemic vs. enantiopure forms) .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H2_2O2_2, UV light). Monitor via LC-MS for degradation products (e.g., nitro reduction to amine or defluorination).
  • Kinetic Analysis : Use Arrhenius plots (40°C, 60°C) to predict shelf-life at 25°C. Buffer solutions (PBS, pH 7.4) simulate physiological conditions .

Q. What mechanistic studies elucidate the compound’s role as a potential enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • Enzyme Assays : Conduct kinetic assays (e.g., IC50_{50} determination) with target enzymes (tyrosine hydroxylase, nitrous oxide synthase). Use fluorescence polarization to monitor binding affinity.
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding poses in active sites. Validate with site-directed mutagenesis of key residues .

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